

EDP-305: A Deep Dive into its Mechanism of Action in Liver Fibrosis

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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

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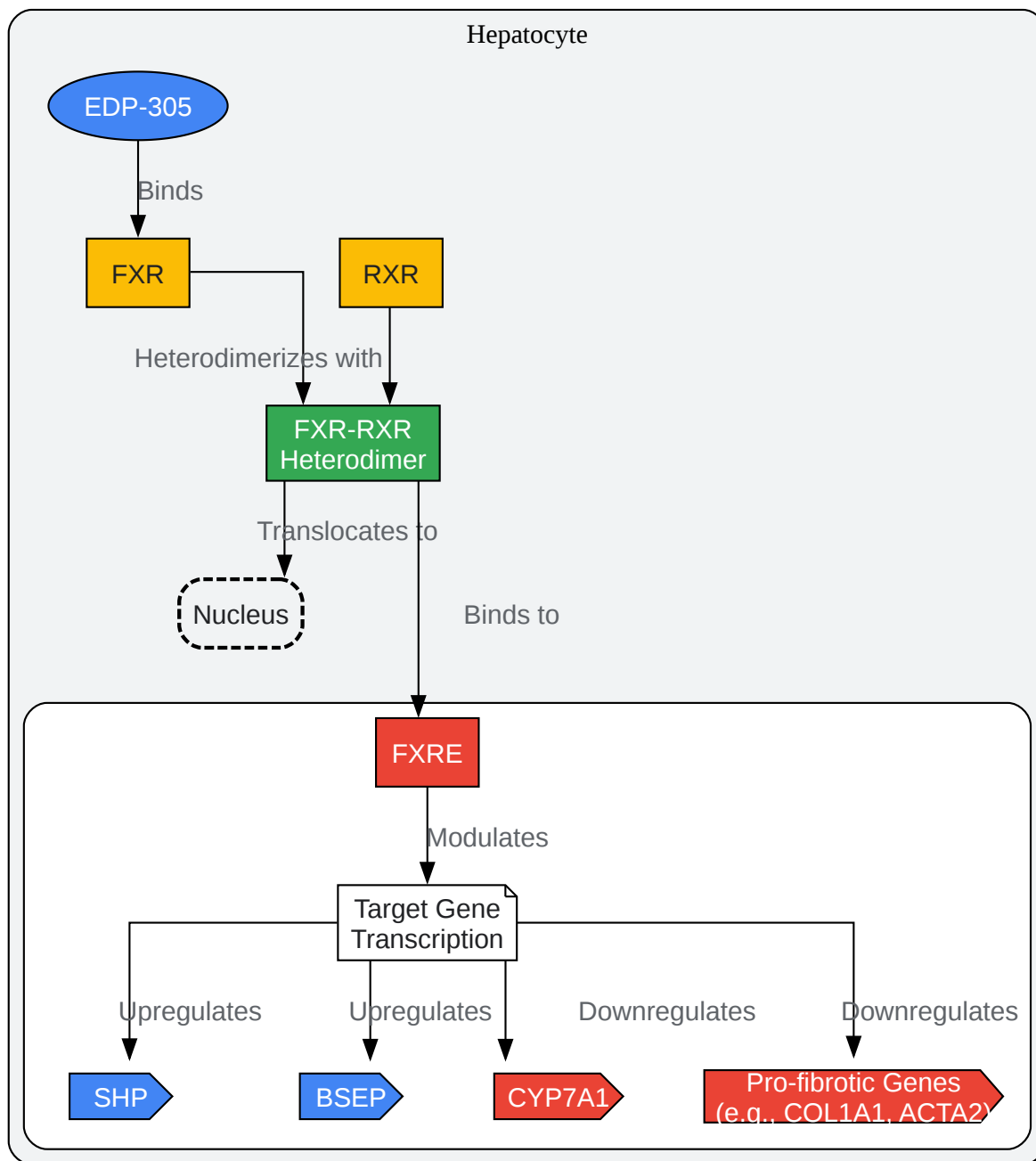
This technical guide provides a comprehensive overview of the mechanism of action of **EDP-305**, a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist, in the context of liver fibrosis.

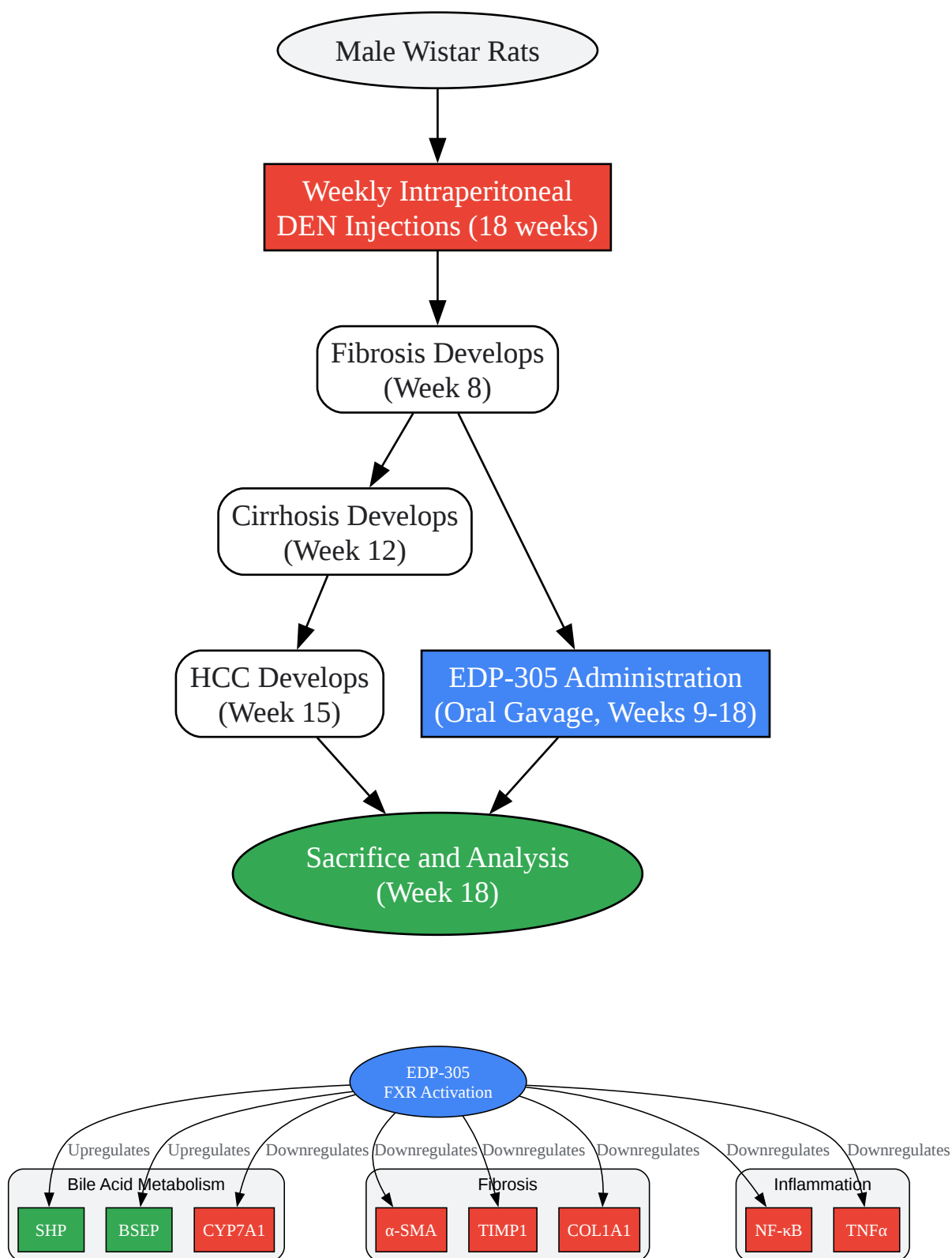
Core Mechanism: Potent and Selective FXR Agonism

EDP-305 is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity, which forms the basis of its therapeutic potential in liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Its chemical structure, distinct from natural bile acids, allows for optimized binding to the FXR, leading to a robust activation of downstream signaling pathways.[1] A key feature of **EDP-305** is its minimal cross-reactivity with other nuclear receptors, including TGR5, which is implicated in some of the side effects observed with other FXR agonists.[2][3]

Signaling Pathway

Upon binding to **EDP-305**, the farnesoid X receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.



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References

- 1. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
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